(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid
Description
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid (CAS 874623-17-3) is a chloro-substituted benzodioxepin derivative with an acetic acid functional group. Its molecular formula is C₁₁H₁₁ClO₄, and it has a molecular weight of 242.66 g/mol . The compound features a seven-membered dioxepin ring fused to a benzene core, with a chlorine atom at position 9 and an acetic acid moiety at position 5. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and lipophilicity from the aromatic and chloro substituents. It is primarily used in pharmaceutical research as a synthetic intermediate or a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-8-4-7(6-10(13)14)5-9-11(8)16-3-1-2-15-9/h4-5H,1-3,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJINJZBZXGTZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CC(=O)O)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the dioxepin ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its biological activity, including potential antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid, highlighting differences in functional groups, molecular properties, and applications:
Key Structural and Functional Differences
Chlorine Substitution: The presence of chlorine in this compound increases its molecular weight and lipophilicity compared to non-chlorinated analogs like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (C₁₁H₁₂O₄).
Functional Group Variations :
- Acetic Acid vs. Acrylic Acid : The acrylic acid derivative (CAS 854357-33-8) introduces a conjugated double bond, which may enhance UV absorption or alter interactions with enzymes/receptors due to extended π-systems .
- Acetyl Chloride : The acetyl chloride analog (CAS 890647-82-2) is highly reactive, serving as an intermediate for amide or ester synthesis, unlike the stable acetic acid form .
- Methylamine : Replacing acetic acid with methylamine (CAS 893725-12-7) converts the molecule from acidic to basic, drastically altering solubility and pharmacological profile .
Physicochemical Properties: The carboxylic acid derivative (CAS 20825-89-2) has a higher melting point (143–146°C) compared to the acetic acid analog, likely due to stronger intermolecular hydrogen bonding . Non-chlorinated compounds generally exhibit lower molecular weights and may have improved aqueous solubility, making them preferable for certain drug formulations .
Applications :
- Chlorinated derivatives are often prioritized in medicinal chemistry for their enhanced metabolic stability and target affinity. For example, benzodioxepin-based compounds have been explored for anti-inflammatory and antimicrobial applications, as seen in related benzothiazine derivatives .
- Discontinued compounds like the methylamine derivative (CAS 893725-12-7) highlight the importance of toxicity profiling in drug development .
Research Findings and Trends
- Synthetic Routes : The synthesis of benzodioxepin derivatives frequently involves cyclization reactions. For instance, 9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde (a precursor) is synthesized via cesium carbonate-mediated coupling of 3-chloro-4,5-dihydroxybenzaldehyde with 1,3-dibromopropane in DMF . Similar methods may apply to the acetic acid derivative.
Biological Activity
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and research findings, supported by case studies and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C11H11ClO4
- Molecular Weight : 242.66 g/mol
- CAS Number : 893725-12-7
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the benzo[b][1,4]dioxepin structure, followed by the introduction of the chloro substituent and subsequent acetic acid functionalization. Common reagents include:
- Chlorinating agents for introducing the chloro group.
- Acetic anhydride or acetic acid for the acetic acid moiety.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 16.19 μM against HCT-116 colorectal carcinoma and 17.16 μM against MCF-7 breast adenocarcinoma cells . This suggests that this compound may also possess anticancer properties.
Antimicrobial Properties
Research indicates that derivatives of compounds in this class have shown promising antimicrobial activity. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Lipid Metabolism Effects
A related compound was studied for its antilipidemic effects, where it effectively reduced hypercholesterolemic and hypertriglyceridemic serum levels in animal models . This suggests a potential role for this compound in managing lipid profiles.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or lipid metabolism.
- Cell Signaling Modulation : It may affect pathways that regulate apoptosis in cancer cells or lipid synthesis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
